Cas no 109719-94-0 (1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12)

1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12 化学的及び物理的性質
名前と識別子
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- 1,2,3,4,7,8,9-HEPTACHLORODIBENZOFURAN (13C12, 99%) 50 ug/ml in Nonane
- 1,?2,?3,?4,?7,?8,?9-Heptachloro-dibenzofuran-?13C12
- 1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12
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- インチ: 1S/C12HCl7O/c13-2-1-3-4(7(15)6(2)14)5-8(16)9(17)10(18)11(19)12(5)20-3/h1H
- InChIKey: VEZCTZWLJYWARH-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(Cl)=C(Cl)C(Cl)=C2C2=C(Cl)C(Cl)=C(Cl)C(Cl)=C12
1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H279987-50mg |
1,?2,?3,?4,?7,?8,?9-Heptachloro-dibenzofuran-?13C12 |
109719-94-0 | 50mg |
$ 30450.00 | 2023-09-07 | ||
TRC | H279987-1mg |
1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12 |
109719-94-0 | 1mg |
$ 190.00 | 2023-04-15 | ||
TRC | H279987-10mg |
1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12 |
109719-94-0 | 10mg |
$ 1499.00 | 2023-04-15 |
1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12に関する追加情報
Chemical Profile of 1,2,3,4,7,8,9-Heptachloro-dibenzofuran-¹³C₁₂ (CAS No. 109719-94-0)
1,2,3,4,7,8,9-Heptachloro-dibenzofuran-¹³C₁₂, identified by its unique Chemical Abstracts Service (CAS) number 109719-94-0, is a specialized isomer within the class of dibenzofurans. This compound has garnered significant attention in the field of environmental chemistry and toxicology due to its structural complexity and potential biological interactions. The introduction of stable isotope labeling, specifically the carbon-13 (¹³C) variant, enhances its utility in metabolic studies and mechanistic investigations.
The molecular structure of 1,2,3,4,7,8,9-Heptachloro-dibenzofuran-¹³C₁₂ consists of a dibenzofuran core substituted with seven chlorine atoms at specific positions. This high degree of chlorination imparts unique physicochemical properties, including lipophilicity and resistance to degradation under environmental conditions. Such characteristics make it a valuable tool for studying the persistence and transformation of polychlorinated aromatic compounds (PCAs) in ecosystems.
Recent advancements in analytical chemistry have enabled more precise characterization of this compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) coupled with isotope ratio mass spectrometry (IRMS) allow for the accurate quantification of ¹³C-labeled derivatives, facilitating studies on their incorporation into biological systems. These methods are particularly useful in tracing the fate of 1,2,3,4,7,8,9-Heptachloro-dibenzofuran-¹³C₁₂ in metabolic pathways and assessing its potential as a biomarker or tracer molecule.
In environmental science research, 1,2,3,4,7,8,9-Heptachloro-dibenzofuran-¹³C₁₂ has been employed to investigate the biodegradation processes of related PCAs. Studies have demonstrated that microbial communities can metabolize these compounds through reductive dechlorination or other degradation pathways. The use of ¹³C-labeled analogs provides insights into the efficiency and specificity of these processes by tracking carbon flow during biotransformation. Such findings contribute to the development of remediation strategies for contaminated sites.
The pharmaceutical industry has also explored derivatives of dibenzofurans for their potential bioactivity. While 1,2,3,4,7,8,9-Heptachloro-dibenzofuran-¹³C₁₂ itself may not be directly therapeutic due to its high chlorination and environmental persistence, it serves as a structural scaffold for designing novel compounds with improved pharmacokinetic profiles. Computational modeling and high-throughput screening have identified analogs with enhanced binding affinity or reduced toxicity compared to parent structures.
From a synthetic chemistry perspective, 1,2,3,4,7,8,9-Heptachloro-dibenzofuran-¹³C₁₂ exemplifies the challenges and opportunities in constructing complex heterocyclic systems. The synthesis involves multi-step reactions requiring precise control over regioselectivity and stereochemistry. Advances in catalytic methods have improved yields and reduced byproduct formation during these processes. Additionally, 13C-labeling techniques have been integrated into synthetic protocols to produce isotopically enriched derivatives for further study.
The regulatory landscape for compounds like 1,2,3,4,7,8,9-Heptachloro-dibenzofuran-¹³C₁₂ emphasizes the need for comprehensive risk assessments due to their environmental footprint. Regulatory agencies require detailed toxicological data before approving their use in industrial or research applications. This includes studies on acute toxicity,* bioaccumulation potential,* and long-term ecological impacts.* The stable isotope modification enhances data reliability while minimizing ethical concerns associated with animal testing.
Future research directions may focus on developing greener synthetic routes* using renewable feedstocks* or biocatalytic methods* to reduce reliance on traditional petrochemical sources.* Additionally,* exploring photodegradation pathways* could provide alternative strategies for managing environmental contamination.* Collaborative efforts between academia* industry* and government agencies* are essential to address these challenges effectively.*
109719-94-0 (1,\u200b2,\u200b3,\u200b4,\u200b7,\u200b8,\u200b9-Heptachloro-dibenzofuran-\u200b13C12) 関連製品
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